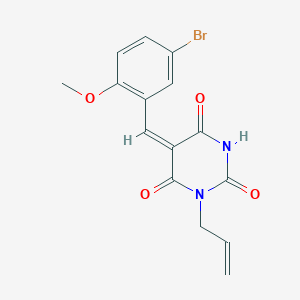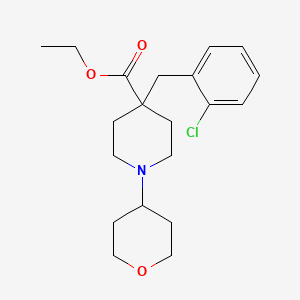
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, also known as BBM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BBM is a benzimidazole derivative that has two aromatic rings in its structure, which makes it a versatile molecule for various chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of ROS production, and the reduction of inflammation. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has also been shown to have a protective effect against oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is its high yield and purity during synthesis, which makes it a cost-effective compound for laboratory experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of interest is its potential use as a fluorescent probe for DNA and RNA detection. Further studies are needed to optimize its sensitivity and specificity for various applications.
Conclusion:
In conclusion, (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, or (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further studies are needed to fully understand the potential of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol and its applications in various scientific fields.
Métodos De Síntesis
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol can be synthesized by various methods, including the reaction of 2-methoxybenzaldehyde with benzylamine, followed by the reaction of the resulting imine with o-phenylenediamine. Another method involves the reaction of 2-methoxybenzaldehyde with o-phenylenediamine, followed by the reaction of the resulting imine with benzyl chloride. Both methods produce (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol with high yield and purity.
Aplicaciones Científicas De Investigación
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to have antitumor, antioxidant, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Propiedades
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-26-20-14-8-5-11-17(20)21(25)22-23-18-12-6-7-13-19(18)24(22)15-16-9-3-2-4-10-16/h2-14,21,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBITIRKQSSNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)

![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)


![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
![methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)
